

Application Notes and Protocols for Studying RIOK2 Function Using CQ211

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Compound of Interest		
Compound Name:	CQ211	
Cat. No.:	B15616704	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.[1][2] Dysregulation of RIOK2 has been implicated in various human cancers, making it an attractive therapeutic target.[3][4] **CQ211** is a potent and highly selective inhibitor of RIOK2, serving as a valuable chemical probe to elucidate the biological functions of RIOK2 and as a lead compound for the development of novel cancer therapeutics.[1][5]

These application notes provide detailed protocols for utilizing **CQ211** to study the function of RIOK2 in biochemical and cellular contexts.

Data Presentation

Table 1: In Vitro Activity of CO211

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Kd)	6.1 nM	Recombinant RIOK2	[1][6][7]
ATPase Activity IC50	0.139 ± 0.046 μM	Recombinant RIOK2	[7]
Cell Proliferation IC50	$0.61 \pm 0.18 \mu M$	MKN-1	[6][7]
Cell Proliferation IC50	0.38 ± 0.01 μM	HT-29	[6][7]



Table 2: In Vivo Efficacy of CO211

Animal Model	Dosage and Administration	Outcome	Reference
MKN-1 Xenograft	25 mg/kg, intraperitoneal, daily for 18 days	30.9% Tumor Growth Inhibition (TGI)	[6]

Experimental Protocols Recombinant RIOK2 ATPase Assay

This protocol is for determining the inhibitory effect of **CQ211** on the ATPase activity of recombinant RIOK2. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

- Recombinant human RIOK2 protein
- CQ211
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- · 96-well white, flat-bottom plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of CQ211 in kinase buffer.
- In a 96-well plate, add 5 μ L of recombinant RIOK2 protein and 5 μ L of the **CQ211** dilution (or vehicle control).
- Initiate the reaction by adding 10 μL of ATP solution (final concentration at Km for ATP).



- Incubate the plate at 37°C for 60 minutes.
- Add 20 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 40 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CCK-8)

This protocol measures the effect of **CQ211** on the proliferation of cancer cell lines.

Materials:

- MKN-1 or HT-29 cancer cell lines
- CQ211
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Cell Counting Kit-8 (CCK-8)
- 96-well clear, flat-bottom plates
- Microplate reader

Procedure:

• Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete growth medium.



- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare a serial dilution of **CQ211** in complete growth medium.
- Remove the medium from the wells and add 100 μL of the CQ211 dilutions (or vehicle control).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of RIOK2-mTOR Signaling

This protocol is to assess the effect of **CQ211** on the RIOK2-mTOR signaling pathway.

Materials:

- MKN-1 or HT-29 cells
- CQ211
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:



- Rabbit anti-RIOK2 (e.g., Thermo Fisher, Cat# A302-450A, 1:1000 dilution)
- Rabbit anti-phospho-mTOR (Ser2448) (e.g., Cell Signaling Technology, #2971, 1:1000 dilution)
- Rabbit anti-mTOR (e.g., Cell Signaling Technology, #2972, 1:1000 dilution)
- Mouse anti-β-actin (loading control, 1:5000 dilution)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of CQ211 (e.g., 0, 0.3, 0.6, 1.2, 2.5, and 5.0 μM)
 for 4 hours.[7]
- Lyse the cells and determine the protein concentration using a BCA assay.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.



In Vivo Mouse Xenograft Model

This protocol describes how to evaluate the anti-tumor efficacy of **CQ211** in a mouse xenograft model.

Materials:

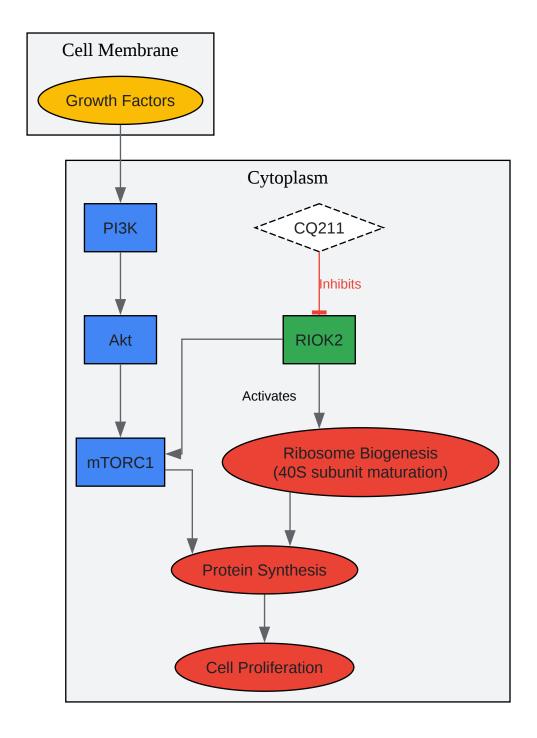
- Female immunodeficient mice (e.g., BALB/c nude or SCID, 6-8 weeks old)
- MKN-1 cells
- Matrigel
- CQ211
- Vehicle (e.g., DMSO/PEG300/Tween 80/saline)
- Calipers

Procedure:

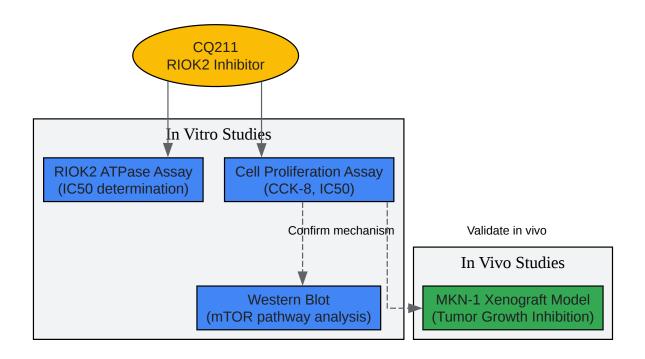
- Subcutaneously inject 5 x 10⁶ MKN-1 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Administer CQ211 (25 mg/kg) or vehicle intraperitoneally once daily for 18 consecutive days.
 [6]
- Measure tumor volume and body weight every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations









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